molecular formula C19H24ClNO3 B3045756 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride CAS No. 113184-23-9

1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride

Cat. No.: B3045756
CAS No.: 113184-23-9
M. Wt: 349.8 g/mol
InChI Key: HZZQVLRPSSZEGU-UHFFFAOYSA-M
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Description

1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride is a quaternary ammonium compound. It is characterized by the presence of a benzoylphenoxy group attached to a propanaminium backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride typically involves the reaction of 3-(4-benzoylphenoxy)-2-hydroxypropylamine with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or ethanol.

Major Products Formed

    Oxidation: Formation of benzoyl oxide derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of corresponding halide salts.

Scientific Research Applications

1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cell membrane interactions and transport mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanaminium, 3-(4-benzoylphenoxy)-N,N-bis(2-hydroxyethyl)-N-(3-sulfopropyl)-, inner salt
  • (2S)-3-(4-Benzoylphenoxy)-2-hydroxy-N-(3-methoxybenzyl)-1-propanaminium

Uniqueness

1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride is unique due to its specific structural features, such as the presence of a trimethylammonium group and a benzoylphenoxy moiety. These structural elements confer distinct physicochemical properties and biological activities, making it valuable for various applications.

Properties

IUPAC Name

[3-(4-benzoylphenoxy)-2-hydroxypropyl]-trimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24NO3.ClH/c1-20(2,3)13-17(21)14-23-18-11-9-16(10-12-18)19(22)15-7-5-4-6-8-15;/h4-12,17,21H,13-14H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZQVLRPSSZEGU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888751
Record name 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70888751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113184-23-9
Record name 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113184-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113184239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanaminium, 3-(4-benzoylphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70888751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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